tert-Butyl 3-(5-iodo-1H-pyrazol-3-yl)pyrrolidine-1-carboxylate
Description
tert-Butyl 3-(5-iodo-1H-pyrazol-3-yl)pyrrolidine-1-carboxylate is a heterocyclic compound featuring a pyrrolidine core substituted with a tert-butyl carbamate group at the 1-position and a 5-iodo-1H-pyrazol-3-yl moiety at the 3-position. Its molecular formula is C₁₂H₁₇IN₃O₂, with a molecular weight of 374.19 g/mol. This compound serves as a critical intermediate in medicinal chemistry and organic synthesis, particularly for constructing bioactive molecules via cross-coupling reactions (e.g., Suzuki-Miyaura) due to the reactive iodine atom on the pyrazole ring .
Properties
Molecular Formula |
C12H18IN3O2 |
|---|---|
Molecular Weight |
363.19 g/mol |
IUPAC Name |
tert-butyl 3-(3-iodo-1H-pyrazol-5-yl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H18IN3O2/c1-12(2,3)18-11(17)16-5-4-8(7-16)9-6-10(13)15-14-9/h6,8H,4-5,7H2,1-3H3,(H,14,15) |
InChI Key |
KLMZJTIYFIDGFW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2=CC(=NN2)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(5-iodo-1H-pyrazol-3-yl)pyrrolidine-1-carboxylate typically involves multiple steps. One common method includes the formation of the pyrazole ring followed by the introduction of the iodine atom. The pyrrolidine ring is then attached, and the tert-butyl ester group is introduced to protect the carboxylate functionality. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Purification techniques such as crystallization, distillation, and chromatography are employed to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-(5-iodo-1H-pyrazol-3-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The pyrazole ring can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
tert-Butyl 3-(5-iodo-1H-pyrazol-3-yl)pyrrolidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(5-iodo-1H-pyrazol-3-yl)pyrrolidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but the presence of the pyrazole and pyrrolidine rings often plays a crucial role in its biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrazole Substitutions
Compounds sharing the pyrrolidine-1-carboxylate scaffold but differing in pyrazole substituents include:
Key Differences :
- Steric Effects : Bulky tert-butyl groups in all analogues enhance solubility in organic solvents but may limit steric accessibility in binding interactions .
Analogues with Pyridine or Triazole Substitutions
Compounds with alternative heterocycles appended to the pyrrolidine core:
Key Differences :
- Biological Activity : Triazole-fluorophenyl derivatives show enhanced antimicrobial activity compared to pyrazole-iodo analogues, likely due to increased lipophilicity .
Biological Activity
tert-Butyl 3-(5-iodo-1H-pyrazol-3-yl)pyrrolidine-1-carboxylate is a compound with significant potential in medicinal chemistry due to its unique structural features, which include a pyrrolidine ring and a pyrazole moiety. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound can be represented by the following molecular formula:
Molecular Weight: Approximately 304.15 g/mol.
The biological activity of this compound is primarily attributed to its interactions with various biological targets, including protein kinases. These interactions can lead to the inhibition of specific signaling pathways that are crucial for cellular functions.
Targeted Pathways
- Protein Kinase Inhibition: The compound has been shown to selectively inhibit certain protein kinases, which play a critical role in cell proliferation and survival.
- Cell Signaling Modulation: By affecting phosphorylation processes, the compound influences various signaling cascades involved in tumor growth and metastasis.
Biological Activity
Research indicates that compounds containing both pyrazole and pyrrolidine structures exhibit a range of biological activities, including:
- Antitumor Activity: Preliminary studies suggest that this compound may possess antitumor properties, potentially through the inhibition of cancer cell proliferation.
- Neuroprotective Effects: The compound's structure suggests possible neuroprotective effects, warranting further investigation into its efficacy in treating neurological disorders.
- Anti-inflammatory Properties: Some derivatives have shown promise in reducing inflammation, which could have implications for treating chronic inflammatory diseases.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds, providing insights into the potential effects of this compound.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile of this compound is crucial for assessing its therapeutic potential. Key pharmacokinetic parameters include:
- Absorption: The compound's lipophilicity may influence its absorption characteristics.
- Metabolism: Initial studies suggest that metabolic stability is favorable, with limited degradation in liver microsomes.
- Excretion: Further research is needed to elucidate excretion pathways and half-life.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
